A Technical Guide to the Physical Properties of 3-Bromobenzene-1,2-diamine Hydrochloride
A Technical Guide to the Physical Properties of 3-Bromobenzene-1,2-diamine Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the physical and chemical properties of 3-Bromobenzene-1,2-diamine hydrochloride (CAS No: 1187830-74-5). As a key building block in modern medicinal chemistry, a thorough understanding of its characteristics is paramount for its effective use in synthesis, process development, and formulation. This guide moves beyond a simple data sheet, offering insights into the causality behind its properties and practical guidance for its application in a research setting.
Section 1: Chemical Identity and Structural Overview
3-Bromobenzene-1,2-diamine hydrochloride is the salt form of the corresponding free base, 3-Bromobenzene-1,2-diamine (CAS No: 1575-36-6). The hydrochloride form is frequently preferred in laboratory and industrial settings due to its enhanced stability and improved handling characteristics. The protonation of the basic ortho-diamine moiety reduces its susceptibility to aerial oxidation, which can otherwise lead to coloration and degradation of the free base.
The molecule's structure is foundational to its utility. It features an aromatic ring substituted with two adjacent amine groups, which are crucial for forming heterocyclic structures, and a bromine atom. This bromine atom serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions for further molecular elaboration.
| Identifier | Value |
| Chemical Name | 3-Bromobenzene-1,2-diamine hydrochloride |
| Synonyms | 3-Bromo-1,2-benzenediamine HCl; 1,2-Diamino-3-bromobenzene HCl |
| CAS Number | 1187830-74-5[1][2][3][4][5] |
| Molecular Formula | C₆H₇BrN₂·HCl[1][6] |
| Molecular Weight | 223.5 g/mol [1][2][6] |
Section 2: Core Physical and Chemical Properties
The physical properties of the hydrochloride salt differ notably from its free base. The following table summarizes available data, drawing a clear distinction between the two forms.
| Property | 3-Bromobenzene-1,2-diamine Hydrochloride | 3-Bromobenzene-1,2-diamine (Free Base) |
| Appearance | Solid | Light yellow to yellow solid[7][8] |
| Purity | Typically ≥95% or 98%[1][6] | Typically ≥95% |
| Melting Point | Data not available; expected to be higher than the free base and may decompose. | 125-126 °C[8][9] |
| Boiling Point | Not applicable | 127-128 °C[8][9] |
| Solubility | Expected to have good solubility in polar protic solvents (e.g., water, methanol, ethanol). | Soluble in polar solvents like water and alcohols[7]; also soluble in other organic solvents[10][11]. |
| Storage | Room temperature, in a dry, well-sealed container[1]. | 2-8°C, under an inert atmosphere, protected from light[8][12]. |
Expert Analysis of Properties:
-
Solubility Causality: The conversion of the diamine to its hydrochloride salt drastically alters its solubility profile. As an ionic salt, it readily dissolves in polar protic solvents like water and alcohols, a critical advantage for reactions conducted in aqueous media or for purification protocols involving acid-base extractions. This contrasts with the free base, which, while still polar, has better solubility in a broader range of organic solvents.[7]
-
Thermal Stability: The melting point of the free base is well-defined at 125-126 °C.[8][9] While specific data for the hydrochloride salt is not published, ionic salts characteristically possess much higher melting points than their corresponding free bases. Researchers should anticipate that the hydrochloride salt will likely decompose at high temperatures rather than exhibiting a sharp melting point.
-
Storage and Stability: The recommended storage conditions highlight the difference in chemical stability. The free base requires refrigeration under an inert atmosphere to prevent oxidation of the electron-rich aromatic diamine system.[8][12] The hydrochloride salt is significantly more stable, with the protonated ammonium groups being far less prone to oxidation, allowing for convenient storage at room temperature.[1]
Section 3: Spectroscopic and Analytical Characterization
Validating the identity and purity of starting materials is a non-negotiable aspect of scientific integrity. The following describes the expected analytical data for this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would be characterized by distinct signals in the aromatic region (approx. 6.5-7.5 ppm) corresponding to the three protons on the benzene ring. Their splitting patterns (doublets, triplets) would be dictated by their ortho-, meta-, and para- relationships. A broad, exchangeable signal corresponding to the ammonium (-NH₃⁺) protons would also be present, typically downfield.
-
¹³C NMR: The spectrum would display six unique signals for the aromatic carbons. The carbon atom bonded to bromine (C-Br) would appear at approximately 110-125 ppm, while the carbons bonded to the ammonium groups (C-N) would be shifted further downfield.
-
-
Mass Spectrometry (MS): Analysis by mass spectrometry would detect the mass of the free base cation. The spectrum would exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by broad absorption bands in the 2500-3000 cm⁻¹ region, characteristic of the N-H stretching vibrations of the ammonium salt. Aromatic C-H and C=C stretching bands would also be visible.
Section 4: Safe Handling and Experimental Protocols
Given the compound's hazard profile, adherence to strict safety protocols is essential. It is classified as harmful if swallowed, inhaled, or in contact with skin, and it can cause serious skin and eye irritation.[13][14]
Protocol: Safe Laboratory Handling of 3-Bromobenzene-1,2-diamine Hydrochloride
This protocol is designed as a self-validating system to minimize exposure and ensure operator safety.
-
Preparation and Engineering Controls:
-
Rationale: To prevent inhalation of fine powders and ensure containment.
-
Action: Conduct all manipulations, including weighing and transferring, within a certified chemical fume hood. Ensure the work area is clean and free of clutter.
-
-
Personal Protective Equipment (PPE):
-
Rationale: To prevent dermal and ocular exposure.
-
Action: Wear a flame-resistant lab coat, splash-proof safety goggles, and nitrile gloves.[13] For transfers of significant quantities of powder, consider a face shield and appropriate respiratory protection.
-
-
Weighing and Transfer:
-
Rationale: To minimize the generation of airborne dust.
-
Action: Use a spatula to carefully transfer the solid from its container to a creased weighing paper or a tared vial. Avoid pouring the powder, which can create dust. Tap the spatula gently to release the solid into the reaction vessel.
-
-
Spill Management:
-
Rationale: To ensure rapid and safe cleanup of minor spills.
-
Action: For small dry spills, gently sweep or vacuum the material into a designated waste container, avoiding dust creation.[13] Do not use water to clean up the dry powder unless it is part of a deliberate neutralization step. Decontaminate the area with an appropriate solvent.
-
-
Disposal:
-
Rationale: To comply with environmental regulations.
-
Action: Dispose of unused material and contaminated waste in a clearly labeled, sealed container according to institutional and local environmental regulations.
-
Section 5: Application Context and Synthetic Utility
3-Bromobenzene-1,2-diamine hydrochloride is primarily used as a precursor for the synthesis of complex heterocyclic molecules, which are prevalent scaffolds in drug discovery. Its value lies in the combination of the ortho-diamine for heterocycle formation and the bromine atom for late-stage functionalization.
This workflow is a cornerstone of its application in pharmaceutical development, particularly in the synthesis of kinase inhibitors.[8][15] The ortho-diamine can undergo cyclocondensation reactions with various electrophiles to form quinoxalines, benzimidazoles, or other related fused heterocycles. The bromine atom is then strategically positioned for modification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents to modulate biological activity.[15] A notable application is its use as a starting material in the synthesis of Erdafitinib, a kinase inhibitor.[15]
Caption: Synthetic workflow from starting material to API.
References
-
The Bioscience Connection. (n.d.). 3-Bromobenzene-1, 2-diamine HCl, min 98%, 1 gram. Available at: [Link]
-
P212121 Store. (n.d.). 3-Bromobenzene-1,2-diamine HCl | CAS 1187830-74-5. Available at: [Link]
-
PubChem. (n.d.). 3-Bromobenzene-1,2-diamine. Available at: [Link]
-
Pharmaffiliates. (n.d.). CAS No : 1575-36-6 | Product Name : 3-Bromobenzene-1,2-diamine. Available at: [Link]
-
The Royal Society of Chemistry. (2005). Supplementary Information. Available at: [Link]
-
Patsnap Eureka. (2024, September 29). Bromobenzene: Uses, Properties, and Industrial Significance. Available at: [Link]
-
SpectraBase. (n.d.). Bromobenzene. Available at: [Link]
-
Chemsrc. (2025, August 26). 3-Bromobenzene-1,2-diol | CAS#:14381-51-2. Available at: [Link]
-
Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. store.p212121.com [store.p212121.com]
- 3. 1187830-74-5|3-Bromobenzene-1,2-diamine hydrochloride|BLD Pharm [bldpharm.com]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. biomall.in [biomall.in]
- 6. 3-Bromobenzene-1,2-diamine hydrochloride | CymitQuimica [cymitquimica.com]
- 7. CAS 1575-36-6: 3-Bromo-1,2-diaminobenzene | CymitQuimica [cymitquimica.com]
- 8. 3-Bromo-1,2-diaminobenzene | 1575-36-6 [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. 3-Bromobenzene-1,2-diol | CAS#:14381-51-2 | Chemsrc [chemsrc.com]
- 11. 3-BROMOBENZENE-1,2-DIOL | 14381-51-2 [chemicalbook.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. 3-Bromobenzene-1,2-diamine | C6H7BrN2 | CID 12489839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Buy 3-Bromobenzene-1,2-diamine | 1575-36-6 [smolecule.com]
